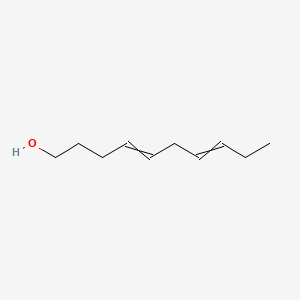

(Z,Z)-4,7-Decadienol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

(4Z,7Z)-deca-4,7-dien-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h3-4,6-7,11H,2,5,8-10H2,1H3/b4-3-,7-6- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKODDQZVUPANMP-CWWKMNTPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104188-11-6 | |

| Record name | (4Z,7Z)-4,7-Decadien-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104188-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

The Discovery and Isolation of (Z,Z)-4,7-Decadienol in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z,Z)-4,7-Decadienol, and its corresponding aldehyde, (Z,Z)-4,7-decadienal, are unsaturated C10 aliphatic compounds that have been identified in diverse natural sources, playing roles as a significant flavor component in plants and as a precursor to a critical insect pheromone. This technical guide provides a comprehensive overview of the discovery, natural occurrence, and methodologies for the isolation and identification of this compound. Detailed experimental protocols, quantitative data, and logical workflows are presented to serve as a valuable resource for researchers in chemical ecology, natural product chemistry, and drug development.

Discovery and Natural Occurrence

This compound and its aldehyde analogue have been identified in the essential oil of the medicinal plant Acorus calamus and as a key component in the chemical communication system of the Lesser Date Moth, Batrachedra amydraula. While also cited as an uncommon fragrance in orchids, specific quantitative data in this context remains limited in published literature.

In the Plant Kingdom: Acorus calamus

The initial discovery of a related compound, (Z,Z)-4,7-decadienal, as a "character impact compound" in the essential oil of Acorus calamus L. was a significant finding, highlighting its contribution to the plant's distinct aroma.[1][2] Despite numerous studies on the chemical composition of A. calamus essential oil, which consistently identify asarone (B600218) isomers as the major constituents, (Z,Z)-4,7-decadienal and the corresponding alcohol are considered minor or trace components.[3][4][5][6] This low abundance presents a challenge for its isolation and quantification.

Table 1: Major and Minor Components of Acorus calamus Rhizome Essential Oil

| Compound Class | Major Components | Minor Components of Interest | Approximate Concentration Range (Major) |

| Phenylpropanoids | α-Asarone, β-Asarone | (Z,Z)-4,7-Decadienal, this compound | 70-95% |

| Monoterpenoids | Camphor, Linalool | - | 1-10% |

| Sesquiterpenoids | Shyobunone, Acorone | - | 1-5% |

Note: The concentration of (Z,Z)-4,7-Decadienal and its alcohol is typically below the quantification limits of standard GC-MS analyses focused on major constituents and is not consistently reported.

In the Animal Kingdom: The Lesser Date Moth (Batrachedra amydraula)

In the context of insect chemical communication, the acetate (B1210297) ester of this compound, (Z,Z)-4,7-decadien-1-yl acetate, has been identified as a crucial component of the female-produced sex pheromone of the Lesser Date Moth, Batrachedra amydraula. The corresponding alcohol, this compound, is also found in the pheromone blend and is believed to be a biosynthetic precursor to the acetate.

Experimental Protocols

Isolation from Acorus calamus Essential Oil

The isolation of a minor component like this compound from a complex essential oil matrix requires a multi-step approach.

2.1.1. Extraction of Essential Oil by Hydrodistillation

-

Plant Material: Air-dried rhizomes of Acorus calamus.

-

Apparatus: Clevenger-type apparatus.

-

Procedure:

-

Grind the dried rhizomes into a coarse powder.

-

Place 100 g of the powdered rhizomes in a 2 L round-bottom flask.

-

Add 1 L of distilled water to the flask.

-

Connect the flask to the Clevenger apparatus and a condenser.

-

Heat the flask to boiling and maintain a steady distillation rate for 4-6 hours.

-

Collect the essential oil that separates from the aqueous distillate.

-

Dry the collected oil over anhydrous sodium sulfate.

-

Store the oil at 4°C in a sealed, dark vial.

-

2.1.2. Fractionation and Purification

Due to its low concentration, a combination of fractional distillation and preparative chromatography is recommended for the isolation of this compound.

-

Step 1: Vacuum Fractional Distillation

-

Apparatus: A fractional distillation apparatus equipped with a vacuum pump and a Vigreux column.

-

Procedure:

-

Subject the crude essential oil to fractional distillation under reduced pressure.

-

Collect fractions based on boiling point ranges. This compound, with a predicted boiling point around 220-230°C at atmospheric pressure, will distill at a lower temperature under vacuum.

-

Analyze each fraction by analytical GC-MS to identify the fraction enriched with the target compound.

-

-

-

Step 2: Preparative Gas Chromatography (Prep-GC)

-

Apparatus: A gas chromatograph equipped with a preparative column (e.g., a packed column or a thick-film capillary column) and a fraction collector.

-

Procedure:

-

Inject the enriched fraction from the fractional distillation onto the preparative GC column.

-

Develop a temperature program that provides good separation of the target compound from other components.

-

Collect the effluent corresponding to the retention time of this compound in a cooled trap.

-

Multiple injections and collections may be necessary to obtain a sufficient quantity of the pure compound.

-

-

2.1.3. Structural Elucidation

The structure of the isolated compound should be confirmed using spectroscopic methods:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure and stereochemistry.

Caption: Isolation workflow for this compound from Acorus calamus.

Identification from Insect Pheromone Glands

The identification of this compound as a pheromone component from insects involves the collection of volatile emissions from live insects followed by sensitive analytical techniques.

2.2.1. Collection of Volatiles by Solid-Phase Microextraction (SPME)

-

Insects: Calling virgin female Batrachedra amydraula moths.

-

Apparatus: A glass chamber, a SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB).

-

Procedure:

-

Place individual calling female moths in a clean glass chamber.

-

Expose the SPME fiber to the headspace of the chamber for a defined period (e.g., 1-2 hours) during the scotophase (dark period) when pheromone release is maximal.

-

Retract the fiber into the needle for analysis.

-

2.2.2. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Apparatus: A gas chromatograph coupled to a mass spectrometer.

-

Procedure:

-

Insert the SPME fiber into the heated injection port of the GC for thermal desorption of the collected volatiles.

-

Use a non-polar or medium-polarity capillary column (e.g., DB-5ms) for separation.

-

Program the oven temperature to achieve good resolution of the pheromone components.

-

Identify the compounds based on their mass spectra by comparison with spectral libraries (e.g., NIST) and by comparing their retention times and mass spectra with those of authentic standards.

-

Caption: Workflow for identifying this compound in insect pheromones.

Quantitative Data

Quantitative data for this compound in natural sources is scarce due to its low abundance.

Table 2: Reported Presence of this compound and Related Compounds in Nature

| Natural Source | Compound | Method of Detection | Reported Abundance | Reference |

| Acorus calamus Essential Oil | (Z,Z)-4,7-Decadienal | GC-MS | Trace component | [1][2] |

| Batrachedra amydraula Pheromone Gland Extract | (Z,Z)-4,7-Decadien-1-ol | SPME-GC-MS | Present (relative abundance varies) | - |

| Batrachedra amydraula Pheromone Gland Extract | (Z,Z)-4,7-Decadien-1-yl acetate | SPME-GC-MS | Major Component | - |

Biosynthetic Considerations

The biosynthesis of C10 unsaturated alcohols and aldehydes in insects is often linked to fatty acid metabolism. It is hypothesized that this compound in B. amydraula is derived from a C16 or C18 fatty acid precursor through a series of desaturation and chain-shortening steps, followed by reduction of the carboxyl group. The alcohol can then be further acetylated to form the corresponding acetate ester.

Caption: Hypothesized biosynthetic pathway of this compound and its acetate.

Conclusion

The discovery and isolation of this compound from natural sources present both challenges and opportunities. Its role as a key flavor compound and a pheromone precursor underscores the importance of developing robust analytical and preparative methods for the study of minor natural products. The protocols and data presented in this guide provide a foundation for further research into the chemical ecology, biosynthesis, and potential applications of this and other related semiochemicals.

References

- 1. Isolation and synthesis of (Z,Z)-4,7-decadienal, the character impact compound in the oil of Acorus calamus L. | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 2. (Z,Z)-4,7-decadienal, 22644-09-3 [thegoodscentscompany.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Chemical compositions, phytotoxicity, and biological activities of Acorus calamus essential oils from Nepal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Biosynthesis of (Z,Z)-4,7-Decadienol: A Hypothetical Pathway and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z,Z)-4,7-Decadienol is a known insect pheromone component, playing a crucial role in the chemical communication of various species. While its chemical synthesis has been explored, the biological route to this unsaturated alcohol remains largely uncharacterized. This technical guide outlines a hypothetical biosynthesis pathway for this compound, drawing upon established principles of fatty acid metabolism in insects, particularly moths (Lepidoptera). The proposed pathway involves a series of enzymatic reactions including desaturation, chain shortening, and reduction. This document provides a detailed overview of the putative enzymes involved, quantitative data from analogous systems to infer potential enzyme kinetics, and comprehensive experimental protocols for researchers aiming to elucidate this and similar biosynthetic pathways. All data and protocols are presented to facilitate further research and application in pest management and drug development.

Introduction

Insect pheromones are pivotal for intraspecific communication, regulating behaviors such as mating, aggregation, and alarm signaling. Many lepidopteran sex pheromones are straight-chain unsaturated fatty alcohols, aldehydes, or their acetate (B1210297) esters, derived from fatty acid biosynthesis.[1] These pathways typically involve a series of modifications to common saturated fatty acids like palmitic acid (C16) or stearic acid (C18), including desaturation, chain shortening (or elongation), and functional group modification.[2][3]

This compound is a C10 di-unsaturated alcohol. Its biosynthesis is not yet empirically described in the scientific literature. This guide, therefore, presents a plausible, hypothetical pathway based on the well-documented biosynthesis of other lepidopteran pheromones. The proposed pathway begins with a common fatty acid precursor and proceeds through the coordinated action of fatty acyl desaturases (FADs), acyl-CoA oxidases (ACOXs) involved in a modified peroxisomal β-oxidation, and a fatty acyl-CoA reductase (FAR).

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from a C14 saturated fatty acid, myristoyl-CoA. The pathway likely proceeds through two main stages: 1) the introduction of two cis double bonds and 2) chain shortening followed by reduction. The order of desaturation and chain-shortening events can vary between species. Here, we propose a pathway involving initial desaturation followed by chain shortening.

The key enzymatic steps are:

-

Δ7-Desaturation: A Δ7-desaturase introduces the first double bond into myristoyl-CoA (14:CoA) to produce (Z)-7-tetradecenoyl-CoA.

-

Chain Shortening: The resulting C14 mono-unsaturated fatty acyl-CoA undergoes two cycles of β-oxidation, catalyzed by acyl-CoA oxidases, to yield (Z)-3-decenoyl-CoA.

-

Δ4-Desaturation: A Δ4-desaturase acts on (Z)-3-decenoyl-CoA, introducing a second double bond to form (Z,Z)-4,7-decadienoyl-CoA. The initial double bond at the 3rd position is shifted during this process. Alternatively, the Δ4-desaturation could occur on a saturated C10 precursor before the Δ7-desaturation on a C14 precursor.

-

Reduction: Finally, a fatty acyl-CoA reductase (FAR) reduces the (Z,Z)-4,7-decadienoyl-CoA to this compound.

It is important to note that the existence of specific Δ4 and Δ7 desaturases for this pathway is speculative. While Δ5 and Δ11 desaturases are well-characterized in insect pheromone biosynthesis, desaturases with other specificities are less common but have been identified.[4][5] The proposed Δ7-desaturase remains elusive in related pathways as well.[6]

Visualization of the Proposed Pathway

Caption: Hypothetical biosynthesis pathway of this compound.

Quantitative Data from Analogous Biosynthetic Systems

Direct kinetic data for the enzymes involved in this compound biosynthesis are unavailable. The following tables summarize quantitative data from homologous enzymes in other insect pheromone biosynthetic pathways to provide a frame of reference for potential enzymatic efficiencies and substrate specificities.

Table 1: Substrate Specificity of Insect Fatty Acyl Desaturases

| Enzyme (Species) | Substrate(s) | Product(s) | Relative Activity (%) | Reference |

| Ctenopseustis obliquana Desat7 | Myristic acid (14:0) | (Z)-5-Tetradecenoic acid | 100 | [4] |

| Palmitic acid (16:0) | No activity | 0 | [4] | |

| Bombyx mori Desat1 | Palmitic acid (16:0) | (Z)-11-Hexadecenoic acid | 100 | [5] |

| (Z)-11-Hexadecenoic acid | (E,Z)-10,12-Hexadecadienoic acid | 20 | [5] | |

| Thaumetopoea pityocampa Desaturase | Palmitic acid (16:0) | (Z)-11-Hexadecenoic acid | 100 | [1] |

| (Z)-11-Hexadecenoic acid | 11-Hexadecynoic acid | N/A | [1] | |

| 11-Hexadecynoic acid | (Z)-13-Hexadecen-11-ynoic acid | N/A | [1] |

Table 2: Substrate Specificity of Acyl-CoA Oxidases (ACOXs) in Pheromone Biosynthesis

Data for insect ACOXs involved in pheromone chain shortening is limited. The following data is from C. elegans, which also utilizes ACOXs for pheromone biosynthesis.

| Enzyme (C. elegans) | Substrate (Acyl-CoA) | Relative Activity (%) | Reference |

| ACOX-1 | C12:0 | 100 | [7] |

| C14:0 | 85 | [7] | |

| C16:0 | 60 | [7] | |

| ACOX-2 | C18:0 | 100 | [8] |

| C20:0 | 90 | [8] | |

| C22:0 | 75 | [8] |

Table 3: Kinetic Parameters of Insect Fatty Acyl-CoA Reductases (FARs)

| Enzyme (Species) | Substrate (Acyl-CoA) | Km (µM) | Vmax (pmol/min/µg protein) | Reference |

| Spodoptera littoralis Slit-FAR1 | (Z,E)-9,11-14:CoA | 12.5 ± 2.1 | 125 ± 10 | N/A |

| (Z,Z)-9,11-14:CoA | 15.2 ± 3.5 | 110 ± 12 | N/A | |

| (Z)-9-14:CoA | 10.8 ± 1.8 | 150 ± 15 | N/A | |

| Mythimna loreyi MlorFAR1 | C14:0-CoA | 8.7 ± 1.2 | 210 ± 20 | N/A |

| C16:0-CoA | 11.3 ± 2.5 | 180 ± 18 | N/A |

Experimental Protocols

The following protocols are foundational for identifying and characterizing the enzymes involved in a putative biosynthetic pathway like that of this compound.

Protocol 1: Heterologous Expression of Candidate Desaturases in Saccharomyces cerevisiae

This protocol is adapted for the functional characterization of insect fatty acyl desaturases.

Objective: To express a candidate desaturase gene in yeast and analyze its fatty acid products to determine its function.

Materials:

-

S. cerevisiae strain deficient in endogenous desaturases (e.g., ole1Δ mutant).

-

Yeast expression vector (e.g., pYES2).

-

Candidate desaturase cDNA cloned into the expression vector.

-

Yeast transformation kit.

-

Synthetic defined media with and without uracil, containing either glucose or galactose.

-

Exogenous fatty acid substrates (e.g., myristic acid, decanoic acid).

-

Methanol, hexane, sodium methoxide (B1231860).

-

Gas chromatograph-mass spectrometer (GC-MS).

Methodology:

-

Yeast Transformation: Transform the ole1Δ yeast strain with the pYES2 vector containing the candidate desaturase gene using a standard lithium acetate method.

-

Culture and Induction: Grow the transformed yeast in selective medium containing glucose. To induce gene expression, transfer the cells to a medium containing galactose.

-

Substrate Feeding: Supplement the induction medium with the desired fatty acid precursor (e.g., 0.5 mM myristic acid).

-

Lipid Extraction and Derivatization: After incubation (e.g., 48-72 hours), harvest the yeast cells by centrifugation. Extract the total lipids using a chloroform:methanol mixture. Transesterify the fatty acids to fatty acid methyl esters (FAMEs) by incubating with sodium methoxide in methanol.

-

GC-MS Analysis: Analyze the FAMEs by GC-MS. The identity of the desaturated products can be determined by their mass spectra and retention times compared to authentic standards.

Caption: Workflow for heterologous expression of a desaturase in yeast.

Protocol 2: In Vivo Isotopic Labeling Study

This protocol is designed to trace the metabolic fate of precursors within the insect.

Objective: To determine the biosynthetic precursors and intermediates of this compound by administering isotopically labeled compounds to the insect.

Materials:

-

Live insects (e.g., female moths at the stage of pheromone production).

-

Isotopically labeled precursors (e.g., [13C16]palmitic acid, [D27]myristic acid).

-

Micro-injection setup.

-

Solvents for extraction (e.g., hexane).

-

Solid-phase extraction (SPE) cartridges for cleanup.

-

GC-MS for analysis.

Methodology:

-

Label Administration: Inject a small volume (e.g., 1-2 µL) of a solution containing the labeled precursor into the insect's abdomen.

-

Incubation: Keep the insects alive for a period sufficient for pheromone biosynthesis (e.g., 6-24 hours).

-

Pheromone Gland Dissection and Extraction: Dissect the pheromone glands and extract the lipids with hexane.

-

Sample Cleanup: Pass the extract through an SPE cartridge to remove non-polar lipids and other interfering substances.

-

GC-MS Analysis: Analyze the extract by GC-MS. The incorporation of the isotopic label into the final pheromone product and potential intermediates is determined by the mass shift in their respective mass spectra.

Caption: Workflow for an in vivo isotopic labeling experiment.

Conclusion

The biosynthesis of this compound, while not yet fully elucidated, can be logically inferred from the established principles of fatty acid metabolism in insects. The hypothetical pathway presented in this guide, involving specific desaturation, chain shortening, and reduction steps, provides a robust framework for future research. The provided quantitative data from analogous systems and detailed experimental protocols offer a practical starting point for scientists aiming to unravel the precise enzymatic machinery responsible for the production of this and other insect pheromones. Such research is not only of fundamental scientific interest but also holds significant potential for the development of novel and sustainable pest management strategies.

References

- 1. pnas.org [pnas.org]

- 2. Isotopic labelings for mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A Novel Fatty Acyl Desaturase from the Pheromone Glands of Ctenopseustis obliquana and C. herana with Specific Z5-Desaturase Activity on Myristic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Involvement of a bifunctional fatty-acyl desaturase in the biosynthesis of the silkmoth, Bombyx mori, sex pheromone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. portal.research.lu.se [portal.research.lu.se]

- 7. Structural characterization of acyl-CoA oxidases reveals a direct link between pheromone biosynthesis and metabolic state in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

Natural Sources of (Z,Z)-4,7-Decadienol: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the current scientific understanding of the natural sources of (Z,Z)-4,7-Decadienol. The information presented herein is based on publicly available scientific literature. It is important to note that detailed technical data, including quantitative analyses and specific experimental protocols for this compound, are limited in the reviewed literature. Much of the available information pertains to the structurally related aldehyde, (Z,Z)-4,7-decadienal.

This compound: Known Natural Occurrences

This compound has been identified as a volatile component in the essential oil of Acorus calamus L., commonly known as sweet flag[1][2][3]. It is also recognized as an uncommon fragrance compound in certain orchid species[1][2]. Beyond these mentions, specific details regarding its concentration, the precise orchid species in which it is found, and its biosynthetic pathways are not extensively documented in the available literature.

The Related Compound: (Z,Z)-4,7-Decadienal

In contrast to the limited information on this compound, more data is available for the corresponding aldehyde, (Z,Z)-4,7-decadienal. This compound is noted as a character impact compound in the oil of Acorus calamus L.. Its presence has also been documented in a variety of other plant species.

Table 1: Documented Natural Sources of (Z,Z)-4,7-Decadienal

| Family | Genus | Species | Common Name |

| Asparagales | Orchidaceae | Aerangis | modesta |

| Asparagales | Orchidaceae | Aerides | jarckiana |

| Asparagales | Orchidaceae | Bifrenaria | flagillaris |

| Asparagales | Orchidaceae | Gongora | cruciformis |

| Gentianales | Apocynaceae | Carissa | macrocarpa |

| Gentianales | Apocynaceae | Cerbera | odollam |

| Gentianales | Apocynaceae | Macoubea | guianensis |

| Gentianales | Apocynaceae | Tabernaemontana | ventricosa |

| Araceae | Acorus | calamus | Sweet Flag |

This table is compiled from information available for (Z,Z)-4,7-decadienal and it is plausible that the alcohol form, this compound, may co-exist in these or related species.

Experimental Protocols: A Generalized Approach

Due to the absence of specific, detailed experimental protocols for the isolation and characterization of this compound in the reviewed literature, a generalized methodology for the extraction of volatile compounds from plant material is provided below. This protocol would be a typical starting point for such research.

General Protocol for Essential Oil Extraction by Steam Distillation

-

Plant Material Preparation:

-

Freshly harvested plant material (e.g., rhizomes of Acorus calamus) is cleaned of any soil and debris.

-

The material is then comminuted (chopped or ground) to increase the surface area for efficient extraction.

-

-

Steam Distillation:

-

The prepared plant material is placed in a still.

-

Pressurized steam is introduced into the still, causing the volatile compounds to vaporize.

-

The steam and volatile compound mixture is then passed through a condenser to cool and liquefy.

-

The resulting liquid, a mixture of water and essential oil, is collected in a separator.

-

-

Separation of Essential Oil:

-

Due to their immiscibility, the essential oil will typically form a layer on top of the water.

-

The two layers are separated to yield the crude essential oil.

-

-

Drying and Storage:

-

Anhydrous sodium sulfate (B86663) or a similar drying agent is added to the essential oil to remove any residual water.

-

The dried essential oil is then stored in a sealed, dark glass vial, preferably under an inert atmosphere (e.g., nitrogen or argon) and refrigerated to prevent degradation.

-

-

Fractionation and Purification (Optional):

-

For the isolation of specific compounds like this compound, the crude essential oil would undergo further fractionation, typically using fractional distillation or column chromatography.

-

-

Analysis and Characterization:

-

The chemical composition of the essential oil and its fractions is determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Authentic standards would be required for the unambiguous identification and quantification of this compound.

-

Visualizing the Workflow

The following diagram illustrates a general workflow for the isolation and identification of volatile compounds from natural sources.

References

Spectroscopic Profile of (Z,Z)-4,7-Decadienol: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for (Z,Z)-4,7-decadienol, a significant volatile organic compound. This document is intended for researchers, scientists, and professionals in the fields of chemistry, biochemistry, and drug development who require detailed analytical information for this specific dienol. The guide presents a summary of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, alongside detailed experimental protocols for acquiring such data. Furthermore, a logical workflow for the spectroscopic analysis is visualized using the DOT language.

Introduction

This compound is a fatty alcohol that has garnered interest due to its role as a volatile component in various natural sources. Accurate and comprehensive spectroscopic data are paramount for its unambiguous identification, characterization, and for understanding its chemical behavior in various applications, including pheromone research and fragrance chemistry. This guide aims to consolidate the available spectroscopic information and provide standardized methodologies for its analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. It is important to note that specific experimental data for this compound is not widely available in public spectral databases. The data presented here is a representative compilation based on the analysis of similar unsaturated alcohols and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.3-5.5 | m | 4H | -CH=CH- |

| ~3.6 | t | 2H | -CH₂-OH |

| ~2.7 | t | 2H | =CH-CH₂-CH= |

| ~2.0-2.2 | m | 4H | =CH-CH₂- |

| ~1.6 | m | 2H | -CH₂-CH₂-OH |

| ~0.9 | t | 3H | -CH₃ |

| ~1.5-2.5 (broad) | s | 1H | -OH |

Table 2: ¹³C NMR Spectroscopic Data for this compound (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~128-132 | -CH=CH- |

| ~62 | -CH₂-OH |

| ~32 | -CH₂-CH₂-OH |

| ~25-30 | =CH-CH₂- |

| ~20 | =CH-CH₂-CH= |

| ~14 | -CH₃ |

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3500 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| ~3010 | Medium | =C-H stretch (alkene) |

| 2850-2960 | Strong | C-H stretch (alkane) |

| ~1655 | Weak | C=C stretch (alkene, Z-isomer) |

| 1050-1260 | Strong | C-O stretch (primary alcohol) |

| ~720 | Medium | =C-H bend (cis-alkene) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 154 | Low | [M]⁺ (Molecular Ion) |

| 136 | Moderate | [M-H₂O]⁺ |

| Various | Various | Characteristic fragmentation pattern of an unsaturated long-chain alcohol. |

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above. These protocols are generalized and may require optimization based on the specific instrumentation available.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-20 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a clean 5 mm NMR tube.

-

Ensure the liquid level is between 4.0 to 5.0 cm from the bottom of the tube.

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Acquire the spectrum using appropriate pulse sequences and acquisition parameters (e.g., number of scans, spectral width, relaxation delay). For ¹³C NMR, a proton-decoupled sequence is typically used.

IR Spectroscopy

Sample Preparation:

-

For a liquid sample like this compound, a thin film can be prepared.

-

Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin, uniform film.

Data Acquisition:

-

Place the salt plates in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty salt plates.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (GC-MS)

Given that this compound is a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analysis.

Sample Preparation:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

The sample is vaporized and carried by an inert gas through a capillary column, which separates the components of the sample based on their boiling points and interactions with the column's stationary phase.

-

The separated components elute from the column and enter the mass spectrometer.

-

In the mass spectrometer, the molecules are ionized (typically by electron impact), and the resulting ions are separated based on their mass-to-charge ratio (m/z) to generate a mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

physical and chemical characteristics of (Z,Z)-4,7-Decadienol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z,Z)-4,7-Decadienol is an unsaturated fatty alcohol that has garnered interest within the scientific community, particularly in the fields of chemical ecology and natural product synthesis. As a volatile organic compound, it is a known component of certain plant species, contributing to their characteristic aroma. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, along with detailed experimental protocols relevant to its synthesis, purification, and analysis.

Physical and Chemical Characteristics

A summary of the known physical and chemical properties of this compound is presented below. It is important to note that while some experimental data is available for related compounds, many of the specific properties for this compound are predicted values.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O | PubChem |

| Molecular Weight | 154.25 g/mol | PubChem |

| CAS Number | 104188-11-6 | FlavScents[1] |

| Appearance | Not specified | |

| Boiling Point | Not available (experimental) | |

| Density | Not available (experimental) | |

| Water Solubility | 319.1 mg/L @ 25 °C (estimated) | FlavScents[1] |

| logP (Octanol-Water Partition Coefficient) | 2.6 (estimated) | PubChem |

| Assay Purity | 95.00 to 100.00% | The Good Scents Company[2] |

Experimental Protocols

Synthesis of (Z,Z)-4,7-Decadien-1-ol

The stereoselective synthesis of (Z,Z)-4,7-decadien-1-ol can be challenging due to the need to control the geometry of both double bonds. A common strategy involves the use of acetylenic precursors followed by stereoselective reduction. The following is a generalized workflow based on established synthetic methodologies for similar compounds.

Caption: A generalized synthetic workflow for (Z,Z)-4,7-Decadien-1-ol.

Methodology:

-

Synthesis of the Diyne Precursor: A suitable starting point is the coupling of two five-carbon fragments. For instance, the lithium salt of 1-pentyne can be reacted with a protected 5-halo-1-pentyne (e.g., 5-chloro-1-pentyne (B126576) with a tetrahydropyranyl ether protecting group on the hydroxyl function) to form the C10 carbon skeleton with triple bonds at the 4 and 7 positions. Subsequent deprotection would yield deca-4,7-diyn-1-ol.

-

Stereoselective Reduction: The key step to achieving the (Z,Z) configuration is the stereoselective reduction of the triple bonds. This is typically accomplished through catalytic hydrogenation using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) or P-2 nickel catalyst (prepared from nickel(II) acetate (B1210297) and sodium borohydride). The reaction is carried out under a hydrogen atmosphere in a suitable solvent like ethanol (B145695) or hexane (B92381). Careful monitoring of the reaction progress by Gas Chromatography (GC) or Thin-Layer Chromatography (TLC) is crucial to prevent over-reduction to the alkane.

Purification of this compound

Due to its volatility, purification of this compound requires careful consideration of the chosen method to avoid sample loss.

1. Column Chromatography:

-

Stationary Phase: Silica gel is a common choice for the purification of moderately polar compounds like alcohols.

-

Mobile Phase: A solvent system of increasing polarity, such as a gradient of hexane and ethyl acetate, is typically employed. The separation is monitored by TLC.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by GC-MS to identify those containing the pure product.

-

Solvent Removal: The solvent from the purified fractions should be removed under reduced pressure at a low temperature to minimize evaporation of the product.

2. Gas Chromatography (Preparative):

For higher purity, preparative gas chromatography can be utilized. This method separates compounds based on their volatility and interaction with the stationary phase of the GC column. The desired fraction is then condensed and collected.

Analytical Methods

1. Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is the primary technique for the analysis of volatile compounds like this compound.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is suitable for separating the isomers.

-

Injector and Oven Program: The injector temperature should be optimized to ensure complete volatilization without thermal degradation. A temperature-programmed oven is used to achieve good separation of the components in a mixture.

-

Mass Spectrometry: Electron ionization (EI) at 70 eV is standard. The resulting mass spectrum will show characteristic fragmentation patterns that can be used for identification.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is essential for the structural elucidation and confirmation of the stereochemistry of the double bonds.

-

¹H NMR: The proton NMR spectrum will provide information on the chemical environment of each proton. The coupling constants (J-values) between the vinylic protons are critical for determining the cis (Z) or trans (E) configuration of the double bonds. For a Z-configuration, the J-value is typically in the range of 6-12 Hz.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the sp² hybridized carbons of the double bonds, typically in the range of 120-140 ppm.

3. Infrared (IR) Spectroscopy:

IR spectroscopy can be used to identify the functional groups present in the molecule.

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.

-

C=C Stretch: A medium to weak absorption around 1650 cm⁻¹ indicates the presence of carbon-carbon double bonds.

-

=C-H Stretch: Absorptions just above 3000 cm⁻¹ are indicative of vinylic C-H bonds.

-

C-O Stretch: A strong absorption in the region of 1050-1150 cm⁻¹ corresponds to the C-O single bond.

Signaling Pathways and Biological Role

Currently, there is limited specific information available in the scientific literature regarding a defined signaling pathway directly involving this compound. However, as a volatile organic compound found in plants, it likely plays a role in plant-insect or plant-plant interactions. Many long-chain unsaturated alcohols and their derivatives function as insect pheromones, mediating communication for mating, aggregation, or alarm.

The biosynthesis of such compounds in plants typically originates from fatty acid metabolism. Through a series of desaturation and chain-shortening or elongation steps, followed by reduction of the carboxylic acid group, a variety of unsaturated alcohols can be produced.

The perception of such volatile signals in insects involves olfactory receptors located on the antennae. Binding of the ligand to the receptor initiates a signal transduction cascade, often involving ion channels, which ultimately leads to a behavioral response in the insect.

Caption: A generalized schematic of an insect olfactory signaling pathway.

Conclusion

This compound is a fascinating molecule with potential applications in various fields of chemical and biological research. While a complete experimental dataset for its physical and chemical properties is still emerging, established synthetic and analytical methodologies for similar compounds provide a solid framework for its study. Further research into its natural occurrence, biosynthetic pathways, and specific biological roles, particularly in chemical communication, will undoubtedly unveil more of its scientific significance.

References

The Volatile World of (Z,Z)-4,7-Decadienol: A Technical Guide

Abstract

(Z,Z)-4,7-Decadienol is a C10 unsaturated alcohol that functions as a significant volatile organic compound in various biological contexts. It is recognized as a component of certain floral fragrances, notably in orchids and the essential oil of Acorus calamus[1]. Its acetate (B1210297) ester, (Z,Z)-4,7-decadienyl acetate, plays a crucial role in insect chemical communication, serving as a key component of the sex pheromone for the lesser date moth, Batrachedra amydraula. This guide provides an in-depth technical overview of the role of this compound and its derivatives, focusing on their biological significance, the underlying signaling pathways, and the experimental methodologies used for their study. Quantitative data from relevant studies are presented, and detailed protocols for key experiments are provided to facilitate further research in this area.

Introduction

Volatile organic compounds (VOCs) are fundamental to the chemical language of many organisms, mediating interactions both within and between species. This compound and its related compounds, such as the aldehyde (Z,Z)-4,7-decadienal and the acetate ester (Z,Z)-4,7-decadienyl acetate, are pertinent examples of such semiochemicals. While the alcohol and aldehyde forms are found in plants, the acetate is a well-documented insect pheromone. Understanding the roles, biosynthesis, and perception of these molecules is critical for applications ranging from pest management to the development of novel fragrances and flavorings. This document serves as a comprehensive resource for researchers interested in the multifaceted biological functions of this compound.

Biological Roles and Significance

The biological significance of this compound and its derivatives spans from plant fragrances to insect chemical communication.

-

This compound: This alcohol is a volatile component of acorus oil essential oil and has been identified as an uncommon fragrance in orchids[1]. Its role in plant-pollinator interactions or defense mechanisms is an area for further investigation.

-

(Z,Z)-4,7-Decadienal: This aldehyde is the character impact compound in the oil of Acorus calamus L.[1]. Its potent aroma suggests a significant role in the plant's chemical profile, potentially as a defense compound or an attractant for specific herbivores or their predators.

-

(Z,Z)-4,7-Decadienyl acetate: This ester is a critical component of the sex pheromone of the lesser date moth, Batrachedra amydraula, a significant pest of date palms. It functions as an attractant for male moths, guiding them to females for mating.

Quantitative Data

The following tables summarize quantitative data related to the biological activity of (Z,Z)-4,7-Decadienyl acetate as a component of the lesser date moth pheromone.

Table 1: Field Trapping Efficacy of a Pheromone Blend Containing (Z,Z)-4,7-Decadienyl Acetate for Batrachedra amydraula

| Year | Peak Population Date | Peak Trap Catch (insects/trap) | Average Trap Catch (insects/trap) |

| 2014 | April 26 | 179.5 | 86.1 |

| 2015 | April 6 | 261.5 | 124.5 |

Data from a study monitoring B. amydraula populations in date palm plantations using delta sticky traps baited with a female sex pheromone blend of Z-5-Decenyl acetate (40%), Z-5-Decen-1-ol (40%), and (Z,Z)-4,7-Decadienyl acetate (20%)[2].

Table 2: Effect of Trap Height on the Capture of Male Batrachedra amydraula Using a Pheromone Lure

| Trap Height (meters) | Average Trap Catch (males/trap/week) | Total Males Captured (per season) |

| 3 | 1.99 - 5.32 | 52.64 |

| 6 | 1.00 - 3.99 | 38.31 |

Data from a study evaluating the efficacy of pheromone lures for B. amydraula in Baghdad, Iraq. The lure contained a 1:2:2 ratio of (Z,Z)-4,7-decadien-1-yl acetate, Z5-decen-1-yl acetate, and Z5-decen-1-ol[3].

Table 3: Dose-Response of Batrachedra amydraula Males to Pheromone Lures

| Lure Dosage | Relative Attractiveness | Optimal Use |

| 1 mg | High | Monitoring |

| 10 µg | High (imitates 'calling female') | Field studies of behavior |

Data suggests that a 1 mg lure is optimal for monitoring purposes in pheromone traps for the lesser date moth[4][5].

Biosynthesis and Signaling Pathways

Putative Biosynthetic Pathway

The biosynthesis of C10-C18 unsaturated fatty acid-derived pheromones in moths typically involves a series of enzymatic steps starting from acetyl-CoA. While the specific pathway for this compound is not fully elucidated, a putative pathway can be proposed based on known moth pheromone biosynthesis. This process generally involves fatty acid synthesis, desaturation, chain-shortening, reduction, and in the case of the acetate, esterification.

Caption: Putative biosynthetic pathway for this compound and its acetate.

Olfactory Signaling Pathway

In insects, the detection of volatile compounds like pheromones is mediated by olfactory sensory neurons (OSNs) housed in sensilla, primarily on the antennae. The binding of a ligand to an olfactory receptor (OR) initiates a signal transduction cascade. Insect ORs are typically ligand-gated ion channels that form a heterodimer with a conserved co-receptor, Orco.

Caption: General insect olfactory signaling pathway for pheromone reception.

Experimental Protocols

Pheromone Extraction and Identification Workflow

This workflow outlines the general procedure for identifying volatile semiochemicals from an insect source.

Caption: Workflow for insect pheromone identification.

Detailed Protocol: Gas Chromatography-Electroantennographic Detection (GC-EAD)

Objective: To identify biologically active volatile compounds in a sample by measuring the antennal response of an insect to separated chemical components.

Materials:

-

Gas chromatograph (GC) with a flame ionization detector (FID).

-

Effluent splitter to direct the GC column outflow to both the FID and the EAD.

-

Heated transfer line to the EAD preparation.

-

Micromanipulators.

-

Glass capillary electrodes.

-

Electrolyte solution (e.g., saline solution appropriate for the insect).

-

AC/DC amplifier.

-

Data acquisition system.

-

Live insect (e.g., male Batrachedra amydraula).

-

Pheromone extract or synthetic standard solution.

Procedure:

-

Antenna Preparation:

-

Anesthetize the insect by cooling.

-

Excise an antenna at the base.

-

Mount the antenna between two glass capillary electrodes filled with electrolyte solution. The recording electrode is placed at the distal end of the antenna, and the reference electrode is inserted into the base.

-

-

GC Setup:

-

Install an appropriate GC column (e.g., a non-polar or polar capillary column depending on the compounds of interest).

-

Set the GC oven temperature program to achieve good separation of the volatile compounds in the sample.

-

The effluent from the column is split, with one part going to the FID and the other to the EAD preparation via a heated transfer line.

-

-

Data Acquisition:

-

Inject the sample into the GC.

-

Simultaneously record the FID signal and the amplified antennal signal (EAG).

-

An EAG response (a negative voltage deflection) that is time-correlated with an FID peak indicates that the compound eluting at that time is biologically active.

-

-

Analysis:

-

Compare the retention times of the EAD-active peaks with the retention times of known standards to tentatively identify the active compounds.

-

Confirmation of identity is typically done by GC-MS.

-

Detailed Protocol: Synthesis of (Z,Z)-4,7-Decadienyl Acetate

This is a representative synthesis; specific reagents and conditions may be optimized.

Step 1: Synthesis of a suitable alkyne precursor.

-

A multi-step synthesis is typically required to generate a C10 backbone with triple bonds at the 4 and 7 positions. This can be achieved through various coupling reactions known in alkyne chemistry.

Step 2: Stereoselective reduction to the (Z,Z)-diene.

-

The dialkyne is reduced to the corresponding (Z,Z)-diene using a catalyst that favors cis-alkene formation.

-

Reaction: The dialkyne is dissolved in a suitable solvent (e.g., hexane (B92381) or ethanol). Lindlar's catalyst (palladium on calcium carbonate poisoned with lead) is added. The reaction vessel is flushed with hydrogen gas and the reaction is stirred under a hydrogen atmosphere until the starting material is consumed (monitored by TLC or GC). The catalyst is then removed by filtration.

Step 3: Formation of this compound.

-

The resulting (Z,Z)-diene may already be the target alcohol, or a terminal functional group may need to be converted to a primary alcohol.

Step 4: Acetylation to (Z,Z)-4,7-Decadienyl Acetate.

-

Reaction: this compound is dissolved in an aprotic solvent (e.g., dichloromethane). Acetic anhydride (B1165640) and a catalytic amount of a base (e.g., pyridine) are added. The reaction is stirred at room temperature until the alcohol is consumed.

-

Workup: The reaction is quenched with water, and the organic layer is separated, washed, dried, and concentrated. The final product is purified by column chromatography.

Conclusion

This compound and its derivatives are important volatile compounds with diverse biological roles. The acetate ester is a well-established sex pheromone component, making it a valuable target for the development of pest management strategies. The alcohol and aldehyde forms, found in plants, warrant further investigation to fully understand their ecological significance. The experimental protocols and pathway diagrams provided in this guide offer a framework for future research into these and other semiochemicals. Advances in analytical chemistry, molecular biology, and synthetic chemistry will continue to deepen our understanding of the complex world of chemical communication.

References

- 1. researchgate.net [researchgate.net]

- 2. entomoljournal.com [entomoljournal.com]

- 3. iraqi-datepalms.net [iraqi-datepalms.net]

- 4. researchgate.net [researchgate.net]

- 5. Monitoring and mass-trapping methodologies using pheromones: the lesser date moth Batrachedra amydraula | Bulletin of Entomological Research | Cambridge Core [cambridge.org]

(Z,Z)-4,7-Decadienol: A Core Component in Insect Communication

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(Z,Z)-4,7-Decadienol is a C10 unsaturated alcohol that plays a pivotal, albeit often indirect, role in the chemical communication systems of certain insects. While not typically a terminal, active pheromone component itself, it serves as a critical biosynthetic precursor to highly active semiochemicals. This guide provides a comprehensive technical overview of this compound, focusing on its chemical properties, synthesis, biosynthesis, and its relationship to active insect semiochemicals. The information presented is intended to support research and development efforts in pest management and the broader field of chemical ecology.

This compound is a volatile organic compound found in the essential oil of some plants, such as Acorus calamus, and as a fragrance component in certain orchids.[1] Its significance in the context of insect semiochemicals is primarily linked to its acetate (B1210297) ester, (Z,Z)-4,7-decadienyl acetate, which is a key component of the sex pheromone of the lesser date moth, Batrachedra amydraula.[2] Understanding the properties and synthesis of the alcohol is therefore fundamental to studying and producing the active pheromone.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its synthesis, purification, and formulation in semiochemical applications.

| Property | Value | Source |

| Molecular Formula | C10H18O | - |

| Molecular Weight | 154.25 g/mol | - |

| IUPAC Name | (4Z,7Z)-deca-4,7-dien-1-ol | - |

| CAS Number | Not available | - |

| Boiling Point | Approx. 230-240 °C (Predicted) | - |

| Density | Approx. 0.86 g/cm³ (Predicted) | - |

| Appearance | Colorless to pale yellow liquid (Expected) | - |

| Solubility | Insoluble in water, soluble in organic solvents | - |

Role as a Semiochemical Precursor

The primary role of this compound in insect communication is as the immediate biosynthetic precursor to (Z,Z)-4,7-decadienyl acetate, a major component of the female sex pheromone of the lesser date moth, Batrachedra amydraula. The pheromone blend of this species has been identified and optimized for monitoring and mass trapping, highlighting the applied importance of its components.

Pheromone Composition of Batrachedra amydraula

Field trials have demonstrated that a specific blend of compounds is most effective in attracting male B. amydraula.

| Compound | Abbreviation | Ratio in Optimal Blend |

| (Z,Z)-4,7-Decadienyl acetate | Z4,Z7-10:Ac | 1 |

| (Z)-5-Decenyl acetate | Z5-10:Ac | 2 |

| (Z)-5-Decen-1-ol | Z5-10:OH | 2 |

Source: Reevaluation of the sex pheromone of the lesser date moth, Batrachedra amydraula, using autosampling SPME-GC/MS and field bioassays.

While the acetate is the key attractant, the presence of the alcohol, this compound, in pheromone gland extracts is highly probable as the direct precursor. The final step in the biosynthesis of the acetate would be the esterification of this alcohol.

Biosynthesis of this compound

The biosynthesis of C10 unsaturated alcohols and their derivatives in insects typically originates from fatty acid metabolism.[3][4][5] While the specific enzymatic steps for this compound have not been elucidated for a particular insect species, a plausible pathway can be proposed based on known mechanisms in moths. This pathway involves a series of desaturation and chain-shortening steps starting from a common saturated fatty acid precursor.

Caption: Proposed biosynthetic pathway for this compound and its acetate.

Chemical Synthesis

The stereoselective synthesis of (Z,Z)-dienes is a key challenge that can be addressed through various organometallic coupling reactions and stereoselective reductions. A plausible synthetic route to this compound is outlined below, starting from commercially available materials.

Caption: Plausible synthetic route to this compound.

Experimental Protocols

To ascertain the potential, if any, direct semiochemical activity of this compound, a series of established experimental protocols would need to be employed.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

This technique identifies which compounds in a mixture elicit a response from an insect's antenna.

Objective: To determine if the antennae of a target insect species (e.g., male B. amydraula) respond to synthetic this compound.

Methodology:

-

Antenna Preparation: An antenna is excised from a live, immobilized male moth and mounted between two electrodes using conductive gel.

-

GC Separation: A solution of synthetic this compound in a suitable solvent (e.g., hexane) is injected into a gas chromatograph equipped with a non-polar or medium-polarity capillary column.

-

Effluent Splitting: The column effluent is split, with a portion directed to the GC's flame ionization detector (FID) and the other to a purified, humidified air stream flowing over the prepared antenna.

-

Data Acquisition: The FID signal and the electrical potential from the antenna (the electroantennogram, or EAG) are recorded simultaneously. A peak in the EAG trace that is time-correlated with the FID peak for this compound indicates an antennal response.

Caption: Workflow for GC-EAD analysis of this compound.

Wind Tunnel Bioassay

This assay assesses the behavioral response of insects to a volatile stimulus in a controlled environment that simulates a natural odor plume.

Objective: To determine if this compound can elicit attraction behaviors (e.g., upwind flight, source location) in male moths.

Methodology:

-

Tunnel Setup: A wind tunnel is set up with a controlled, laminar airflow (typically 0.2-0.5 m/s). The tunnel is illuminated with dim red light for nocturnal insects.

-

Stimulus Preparation: A dispenser (e.g., a rubber septum) is loaded with a known quantity of synthetic this compound. A solvent-only dispenser serves as a control.

-

Insect Acclimation: Male moths are acclimated to the test conditions for at least 30 minutes.

-

Assay: The stimulus dispenser is placed at the upwind end of the tunnel. Individual moths are released at the downwind end.

-

Behavioral Observation: The flight path and specific behaviors of each moth are recorded for a set period (e.g., 5 minutes). Key behaviors include activation (taking flight), oriented upwind flight, and contact with the source.

Quantitative Behavioral Data (Hypothetical):

The following table illustrates the type of data that would be collected in a wind tunnel bioassay to compare the activity of the alcohol with its acetate and a control.

| Treatment (10 µg on septum) | n | % Activation | % Upwind Flight | % Source Contact |

| Hexane (Control) | 50 | 10 | 2 | 0 |

| This compound | 50 | 15 | 5 | 2 |

| (Z,Z)-4,7-Decadienyl Acetate | 50 | 85 | 70 | 65 |

| Full Pheromone Blend | 50 | 95 | 90 | 88 |

Note: This data is hypothetical and for illustrative purposes only.

Conclusion

While this compound is not a known primary insect attractant, its role as a direct biosynthetic precursor to the active pheromone component, (Z,Z)-4,7-decadienyl acetate, makes it a compound of significant interest to researchers in chemical ecology and pest management. A thorough understanding of its properties, synthesis, and biosynthesis is essential for the development of synthetic pheromone lures and for potential bio-based production systems. The experimental protocols outlined in this guide provide a framework for investigating the subtle biological activities of such precursor compounds and for rigorously defining their role within the complex chemical communication systems of insects. Future research should focus on the heterologous expression of enzymes from the pheromone glands of species like B. amydraula to definitively characterize the biosynthetic pathway leading to this and other related semiochemicals.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Semiochemical compound: (Z,Z)-4,7-Decadienyl acetate | C12H20O2 [pherobase.com]

- 3. Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Insect pheromone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Biological Activity of (Z,Z)-4,7-Decadienol: A Review of Initial Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z,Z)-4,7-Decadienol is a naturally occurring volatile organic compound identified as a component of acorus oil essential oil and as a fragrance compound in certain orchid species.[1][2] Despite its presence in these natural sources, a comprehensive review of publicly available scientific literature reveals a significant gap in research regarding its specific biological activities, particularly in the context of pharmacology and drug development. This document summarizes the current, limited understanding of this compound and highlights the absence of in-depth studies on its potential therapeutic effects.

Introduction

This compound is a C10 unsaturated alcohol. Its related aldehyde, (Z,Z)-4,7-decadienal, has been identified as a character impact compound in the oil of Acorus calamus L.[1] While the essential oils of Acorus calamus have been investigated for various pharmacological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects, the specific contribution of this compound to these activities has not been elucidated.[3][4] Similarly, while orchids are known to produce a wide array of bioactive secondary metabolites, research has primarily focused on other classes of compounds like alkaloids, phenanthrenes, and terpenoids, with no specific biological activity studies attributed to this compound.

Current State of Research

A thorough search of scientific databases for initial and subsequent studies on the biological activity of this compound did not yield any publications containing quantitative data, detailed experimental protocols, or elucidated signaling pathways relevant to pharmacological or therapeutic applications. The existing information is primarily of a chemical and analytical nature, focusing on its identification in natural sources.

Data Presentation

Due to the lack of available quantitative data from biological studies on this compound, no tables summarizing metrics such as IC50, EC50, binding affinities, or other relevant bioactivity measurements can be provided.

Experimental Protocols

The absence of published research on the biological activity of this compound means that there are no established or cited experimental protocols for assessing its effects in vitro or in vivo.

Signaling Pathways and Mechanisms of Action

There is currently no information available in the scientific literature regarding the signaling pathways or mechanisms of action associated with this compound. Therefore, no diagrams can be generated to visualize these aspects.

Future Directions and Conclusion

The current body of scientific literature does not provide the necessary foundation to develop an in-depth technical guide on the biological activity of this compound for an audience of researchers, scientists, and drug development professionals. The compound remains largely uncharacterized from a pharmacological perspective.

Future research efforts are required to explore the potential biological activities of this compound. Initial studies could focus on:

-

Broad-spectrum screening: Evaluating the compound against a wide range of biological targets to identify potential areas of activity (e.g., antimicrobial, anticancer, anti-inflammatory assays).

-

In vitro mechanistic studies: Investigating its effects on specific cell lines or enzymatic pathways to elucidate potential mechanisms of action.

-

In vivo studies: Assessing its safety and efficacy in animal models if promising in vitro activity is observed.

Until such foundational research is conducted and published, the biological activity of this compound remains an open field for investigation. This document serves to highlight this knowledge gap and encourage the scientific community to explore the potential of this naturally occurring compound.

Experimental Workflow for Future Studies

Should research on this compound commence, a general workflow could be as follows:

Caption: A generalized workflow for the future investigation of the biological activity of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Frontiers | Advances in extraction methods, chemical constituents, pharmacological activities, molecular targets and toxicology of volatile oil from Acorus calamus var. angustatus Besser [frontiersin.org]

- 4. Essential oil composition and antimicrobial assay of Acorus calamus leaves from different wild populations | Plant Genetic Resources | Cambridge Core [cambridge.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of (Z,Z)-4,7-Decadienol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of (Z,Z)-4,7-Decadienol, a volatile organic compound with applications in flavor and fragrance chemistry, as well as a potential intermediate in the synthesis of more complex molecules. The described methods focus on stereoselective routes to achieve the desired (Z,Z) configuration of the double bonds.

Introduction

This compound is a ten-carbon alcohol containing two cis (Z) double bonds at the 4th and 7th positions. The stereospecific synthesis of this compound is crucial for its intended applications, as different isomers can exhibit distinct biological and sensory properties. The protocols outlined below describe two plausible synthetic strategies: a Wittig-based approach and an alkyne-based approach. These methods are standard in organic synthesis and can be adapted for the synthesis of related unsaturated alcohols.

Data Presentation: Comparison of Synthetic Strategies

The following table summarizes the key quantitative parameters for the two proposed synthetic routes. The data is based on typical yields and selectivities reported in the literature for similar transformations.

| Parameter | Strategy 1: Wittig Reaction | Strategy 2: Alkyne Homologation and Reduction |

| Key Reactions | Wittig Olefination, Grignard Reaction | Grignard Reaction, Alkyne Alkylation, Lindlar Hydrogenation |

| Overall Yield (Typical) | 25-35% | 30-40% |

| Stereoselectivity (Z:E) | >95:5 for the C7=C8 bond | >98:2 for both double bonds |

| Number of Steps | 4 | 5 |

| Starting Materials | 4-bromobutanol, Triphenylphosphine (B44618), Butyraldehyde, Ethylene oxide | Propargyl alcohol, Ethylmagnesium bromide, 1-bromo-3-chloropropane, n-Butyllithium, 1-bromopropane |

| Key Advantages | Well-established Z-selective olefination. | High stereochemical control via Lindlar reduction. |

| Key Disadvantages | Removal of triphenylphosphine oxide byproduct. | Handling of pyrophoric reagents like n-butyllithium. |

Experimental Protocols

Strategy 1: Synthesis via Wittig Reaction

This strategy employs a Z-selective Wittig reaction to construct the C7=C8 double bond and a Grignard reaction to build the carbon backbone.

Logical Workflow for Strategy 1

Application Note: A Comprehensive GC-MS Protocol for the Analysis of (Z,Z)-4,7-Decadienol

Introduction

(Z,Z)-4,7-Decadienol is a volatile organic compound found in sources such as acorus oil essential oil.[1] As a semiochemical, its accurate identification and quantification are crucial for research in chemical ecology, flavor and fragrance development, and natural product chemistry. Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for this purpose, offering the high chromatographic resolution and mass specificity required for the analysis of volatile and semi-volatile compounds.[2]

This application note provides a detailed protocol for the analysis of this compound using GC-MS. The methodology covers sample preparation, instrument parameters, and data interpretation, designed for researchers, scientists, and professionals in drug development.

Experimental Protocols

Sample Preparation (Liquid Injection)

This protocol outlines a standard procedure for preparing liquid samples for GC-MS analysis. The primary goal is to dilute the sample in a suitable volatile solvent to a concentration appropriate for the instrument.

Materials:

-

This compound standard or sample

-

High-purity volatile solvent (e.g., Hexane, Dichloromethane)[3][4]

-

Volumetric flasks and micropipettes

-

0.22 µm syringe filters

-

2 mL GC vials with caps (B75204) and septa

Procedure:

-

Stock Solution: Prepare a stock solution of the analyte at a concentration of approximately 1 mg/mL by dissolving a known quantity in a high-purity volatile solvent like hexane.[3]

-

Working Standards: Perform serial dilutions from the stock solution to prepare a series of working standards for calibration, if quantitative analysis is required.

-

Sample Dilution: Dilute the sample to be analyzed in the same solvent to achieve a final concentration within the calibration range, typically in the low µg/mL to high ng/mL range.

-

Filtration: Prior to injection, filter the final diluted sample through a 0.22 µm filter to remove any particulates that could interfere with the analysis or damage the GC column.

-

Transfer: Transfer the filtered sample into a 2 mL glass autosampler vial and cap securely.

Note on Alternatives: For analyzing trace volatiles from complex solid or liquid matrices, headspace analysis techniques such as Static Headspace or Dynamic Headspace (Purge and Trap) can be employed to increase sensitivity. For certain applications, derivatization of the alcohol group via silylation may improve peak shape and thermal stability, though it is not always necessary for this analyte.

GC-MS Instrumentation and Parameters

The following instrument parameters provide a robust starting point for the analysis. Optimization may be required depending on the specific instrument and analytical goals.

| Parameter | Recommended Value |

| Gas Chromatograph | |

| Column | HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless (for trace analysis) or Split (e.g., 50:1 for higher concentrations) |

| Injection Volume | 1 µL |

| Carrier Gas | Helium (99.999% purity) |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial: 60°C, hold for 2 min. Ramp: 10°C/min to 280°C. Hold: 5 min at 280°C. |

| Mass Spectrometer | |

| Ionization Mode | Electron Impact (EI) |

| Ionization Energy | 70 eV |

| Mass Range | m/z 40-400 |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Transfer Line Temp. | 280 °C |

Data Presentation

Mass Spectral Data

The mass spectrum of this compound is characterized by its molecular ion peak and several key fragment ions resulting from the electron impact ionization process. The table below summarizes the expected characteristic ions.

| m/z (Mass/Charge) | Relative Abundance (Expected) | Ion Identity (Tentative) |

| 154 | Low | [M]⁺ (Molecular Ion) |

| 136 | Moderate | [M-H₂O]⁺ |

| 121 | Moderate | [M-H₂O-CH₃]⁺ |

| 107 | Moderate | [M-H₂O-C₂H₅]⁺ |

| 93 | High | [C₇H₉]⁺ |

| 79 | High | [C₆H₇]⁺ |

| 67 | High (Often Base Peak) | [C₅H₇]⁺ |

| 55 | High | [C₄H₇]⁺ |

| 41 | High | [C₃H₅]⁺ |

Data is predicted based on the structure of this compound and fragmentation patterns of similar unsaturated alcohols. Actual abundances may vary between instruments.

Workflow Visualization

The following diagram illustrates the complete workflow for the GC-MS analysis of this compound, from initial sample handling to final data interpretation.

Caption: GC-MS analytical workflow for this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sample preparation (GC-FID, GC-MS) — IMM Instrument Guides 1.0.7 documentation [imm-instruments.science.ru.nl]

- 4. Sample preparation GC-MS [scioninstruments.com]

Field Application of (Z,Z)-4,7-Decadienyl Acetate in Pest Management of the Lesser Date Moth (Batrachedra amydraula)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(Z,Z)-4,7-Decadienyl acetate (B1210297) is a key component of the female sex pheromone of the Lesser Date Moth, Batrachedra amydraula, a significant pest of date palms (Phoenix dactylifera). This semiochemical is utilized in integrated pest management (IPM) programs for monitoring population dynamics and for mass trapping to reduce pest populations and subsequent crop damage. While the initial query focused on (Z,Z)-4,7-Decadienol, extensive research has identified the acetate form, (Z,Z)-4,7-Decadien-1-yl acetate, as the primary active pheromone component. Field applications typically use a three-component blend that mimics the natural pheromone lure of the female moth to attract males.

The Lesser Date Moth can cause substantial economic losses in date production by infesting and damaging the young developing fruits.[1] Pheromone-based strategies offer a targeted and environmentally friendly alternative to broad-spectrum insecticides for managing this pest.

Pheromone Composition and Activity

The optimal attractive blend for Batrachedra amydraula males is a three-component mixture.[1][2] While initial studies identified a binary blend, further research demonstrated that a ternary blend resulted in a significantly higher trap catch.[1]

Table 1: Pheromone Blend Composition for Batrachedra amydraula

| Component | Abbreviation | Ratio in Blend |

| (Z,Z)-4,7-Decadien-1-yl acetate | (Z,Z)-4,7-10:Ac | 1 |

| (Z)-5-Decen-1-yl acetate | (Z)-5-10:Ac | 2 |

| (Z)-5-Decen-1-ol | (Z)-5-10:OH | 2 |

(Source: Reevaluation of the sex pheromone of the lesser date moth, Batrachedra amydraula, using autosampling SPME-GC/MS and field bioassays)

There is currently no available data on the biological activity of this compound alone in field applications for the Lesser Date Moth. It is presumed to be inactive or significantly less active than the acetate form, which is the recognized pheromone component.

Data Presentation: Efficacy of Pheromone Traps

Quantitative data from various field trials demonstrate the effectiveness of pheromone-baited traps for monitoring and managing Lesser Date Moth populations.

Table 2: Summary of Field Trial Data for Batrachedra amydraula Pheromone Traps

| Parameter | Finding | Reference |

| Optimal Lure Dosage | 1 mg of the three-component blend per dispenser is optimal for monitoring.[3][4] | Monitoring and mass-trapping methodologies using pheromones: the lesser date moth Batrachedra amydraula |

| Trap Type | Delta traps with adhesive covering the entire inner surface provide the highest capture rates.[3][4] | Monitoring and mass-trapping methodologies using pheromones: the lesser date moth Batrachedra amydraula |

| Trap Placement Height | Traps suspended at a height of 3 meters were more efficient than those at 6 meters. | Evaluation of the Sex Pheromone Efficiency of the Lesser Date Moth, Batrachedra amydraula Meyrick |

| Trap Density | For monitoring, a density of 2-3 traps per hectare is recommended, with adjustments based on crop size and terrain. | Lesser Date Moth - Batrachedra amydraula - IPS - International Pheromone Systems |

| Peak Activity | Male flight activity typically begins 1-2 hours after midnight and peaks approximately 2 hours before sunrise.[3][4] | Monitoring and mass-trapping methodologies using pheromones: the lesser date moth Batrachedra amydraula |